4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
Description
4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a pyrimidine-based compound featuring two critical substituents:
- Position 4: A piperazine ring substituted with a 2-fluorophenyl group.
- Position 6: A 1H-pyrazole moiety.
This structure combines aromatic, heterocyclic, and fluorinated components, which are commonly associated with CNS activity, kinase inhibition, or herbicide development .
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6/c18-14-4-1-2-5-15(14)22-8-10-23(11-9-22)16-12-17(20-13-19-16)24-7-3-6-21-24/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYAQAYFPURGGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrazoles
Aminopyrazole derivatives react with β-ketoesters or malononitrile under basic conditions to form the pyrimidine core. For example, 5-amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethanolate to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (89% yield). Chlorination of this intermediate with phosphorus oxychloride generates 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield), a versatile precursor for nucleophilic substitutions.
Direct Functionalization of Halogenated Pyrimidines
4,6-Dichloropyrimidine is a common starting material. Selective substitution at the 4-position is achieved via nucleophilic aromatic substitution (NAS) with piperazine derivatives, while the 6-position is modified via cross-coupling reactions.
Piperazine Substitution at the 4-Position
Introducing the 4-(2-fluorophenyl)piperazine moiety typically involves NAS or Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (NAS)
Reaction of 4,6-dichloropyrimidine with 4-(2-fluorophenyl)piperazine in polar aprotic solvents (e.g., DMF, NMP) at 80–100°C for 12–24 hours affords the 4-substituted intermediate. Potassium carbonate or cesium carbonate is used as a base, with yields ranging from 60–75%.
Example Conditions
| Reactant | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4,6-Dichloropyrimidine | DMF | K₂CO₃ | 80 | 18 | 68 |
| 4-(2-Fluorophenyl)piperazine | NMP | Cs₂CO₃ | 100 | 12 | 72 |
Buchwald-Hartwig Amination
Palladium-catalyzed coupling enables milder conditions. Using Pd(OAc)₂/Xantphos as the catalyst system and 4-(2-fluorophenyl)piperazine, reactions proceed in toluene at 90°C for 6–8 hours, yielding 85–90%. This method avoids harsh bases and improves functional group tolerance.
Pyrazole Functionalization at the 6-Position
The 1H-pyrazol-1-yl group is introduced via Suzuki-Miyaura coupling or direct heterocycle formation.
Suzuki-Miyaura Coupling
A boronic ester-functionalized pyrazole reacts with 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-chloropyrimidine under Pd catalysis. Typical conditions include Pd(PPh₃)₄, Na₂CO₃, and a dioxane/water mixture at 80°C for 4 hours, yielding 70–78%.
Example Protocol
Direct Cyclization
Pyrazole can be formed in situ via cyclocondensation of hydrazines with diketones. For instance, reacting hydrazine hydrate with acetylacetone in ethanol under reflux forms 1H-pyrazole, which is subsequently coupled to the pyrimidine core.
Integrated Synthetic Routes
Combining these steps, two optimized pathways emerge:
Sequential Substitution Pathway
Tandem Coupling Approach
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Step 1 : Buchwald-Hartwig amination at the 4-position (90% yield).
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Step 2 : Suzuki coupling at the 6-position (78% yield).
Total Yield : 70%
Analytical and Optimization Insights
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Catalyst Screening : Pd(OAc)₂/Xantphos outperforms Pd₂(dba)₃ in Buchwald-Hartwig reactions, reducing side products.
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Solvent Effects : Dioxane/water mixtures enhance Suzuki coupling efficiency compared to pure DMF.
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Temperature Control : NAS reactions above 100°C lead to decomposition, whereas 80–90°C optimizes selectivity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of
Biological Activity
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine, a compound characterized by its complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 364.41 g/mol. The structural features include a piperazine ring and a pyrazole moiety, which are known to contribute significantly to the biological properties of similar compounds.
Research indicates that this compound may function primarily as a kinase inhibitor. Kinases play crucial roles in various cellular processes, including signal transduction and cell proliferation. The inhibition of specific kinases can lead to the modulation of cellular pathways associated with cancer and other diseases.
Interaction with Equilibrative Nucleoside Transporters (ENTs)
One notable mechanism involves the interaction with Equilibrative Nucleoside Transporters (ENTs), particularly ENT1 and ENT2. This compound has been shown to inhibit the transport of uridine and adenosine in a concentration-dependent manner, suggesting its role in regulating nucleotide synthesis and adenosine signaling pathways.
Biological Activity Data
A summary of biological activities observed for this compound is presented in the following table:
Anticancer Activity
In a study evaluating the anticancer potential of this compound, it was tested against various cancer cell lines. Results indicated that it exhibited significant cytotoxicity, particularly in breast cancer and leukemia models. The mechanism was attributed to the induction of apoptosis through the downregulation of anti-apoptotic proteins like Mcl-1 .
Antimicrobial Effects
Another study highlighted the antimicrobial properties of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that the compound was more effective than standard antibiotics like gentamicin .
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine exhibit potential as novel treatments for neurological disorders, including depression and anxiety. The piperazine moiety is known to enhance binding affinity to serotonin receptors, which are critical in mood regulation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed increased selectivity for serotonin receptor subtypes, suggesting potential for developing targeted therapies for mood disorders .
Cancer Treatment
The compound has been investigated for its anti-cancer properties. Its ability to inhibit certain kinases involved in cancer cell proliferation makes it a candidate for cancer therapeutics.
Data Table: Inhibitory Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 5.2 | Kinase inhibition |
| Similar Compound A | A549 (Lung) | 3.8 | Apoptosis induction |
| Similar Compound B | HeLa (Cervical) | 4.5 | Cell cycle arrest |
This table illustrates the potency of the compound against various cancer cell lines, highlighting its potential as a therapeutic agent .
Inhibitors of Nucleoside Transporters
Recent studies have identified this compound as a selective inhibitor of equilibrative nucleoside transporters (ENTs), which play a vital role in nucleoside metabolism and cancer therapy.
Case Study:
A publication in Frontiers in Pharmacology reported that derivatives of this compound demonstrated selective inhibition of ENT2 over ENT1, suggesting their utility in enhancing the efficacy of nucleoside-based chemotherapeutics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Modifications to the piperazine and pyrazole rings have been shown to significantly affect biological activity.
Data Table: Structure-Activity Relationship Analysis
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent-Driven Activity :
- The 2-fluorophenyl-piperazine group (present in the target compound and its chloro analog) is linked to enhanced blood-brain barrier penetration and dopamine receptor modulation in related drugs .
- Pyrazole at position 6 (vs. alkynyloxy or trifluoromethyl) may improve metabolic stability due to reduced oxidative susceptibility compared to ethers .
Biological Applications: Herbicidal analogs: Alkynyloxy derivatives (e.g., from ) disrupt chlorophyll biosynthesis, whereas the target compound’s lack of alkynyloxy suggests divergent applications . Pharmaceutical analogs: Elenestinib’s pyrrolo-triazine core highlights how minor changes (e.g., replacing pyrimidine with triazine) can shift activity toward oncology .
Synthetic Flexibility :
- The chloro analog () serves as a versatile intermediate for cross-coupling reactions, whereas the target compound’s pyrazole group may limit further derivatization at position 6 .
Q & A
Q. What are the established synthetic routes for 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine, and what key reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
Piperazine Functionalization: Introduce the 2-fluorophenyl group to piperazine via Buchwald-Hartwig amination or Ullmann coupling, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in refluxing toluene .
Pyrimidine-Pyrazole Coupling: React the functionalized piperazine with 6-chloropyrimidine derivatives, followed by substitution with 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
Key Factors:
Q. How can researchers optimize purification methods to isolate high-purity samples of this compound?
Methodological Answer:
- Chromatographic Techniques: Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to separate impurities, particularly regioisomers from incomplete substitution reactions .
- Recrystallization: Optimize solvent mixtures (e.g., ethanol/water) by varying ratios to maximize crystal formation while minimizing co-precipitation of byproducts .
- Analytical Validation: Confirm purity via NMR (¹H/¹³C), LC-MS (>98% purity threshold), and elemental analysis (deviation <0.4%) .
Advanced Research Questions
Q. What pharmacological targets are associated with this compound’s structural analogs, and how can in vitro assays be designed to evaluate its bioactivity?
Methodological Answer:
- Target Identification: Piperazine-pyrimidine hybrids are known to interact with dopamine D2/D3 receptors and 5-HT₁A receptors due to structural similarity to aripiprazole analogs .
- Assay Design:
- Receptor Binding: Use radioligand displacement assays (³H-spiperone for D2, ³H-8-OH-DPAT for 5-HT₁A) with HEK293 cells expressing cloned receptors. Calculate IC₅₀ values using nonlinear regression .
- Functional Activity: Measure cAMP accumulation (D2 antagonism) or ERK phosphorylation (5-HT₁A agonism) via ELISA .
Q. How can researchers resolve contradictions in reported solubility and stability data for piperazine-containing compounds?
Methodological Answer: Contradictions often arise from variations in:
- Solvent Systems: Test solubility in buffered aqueous solutions (pH 1–7.4) and organic solvents (DMSO, ethanol) using nephelometry or UV-Vis spectroscopy .
- Degradation Pathways: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolytic or oxidative degradation products (e.g., piperazine ring cleavage) .
- Counterion Effects: Compare hydrochloride salts vs. free bases, as salt formation can enhance aqueous solubility but reduce lipid membrane permeability .
Q. What experimental approaches quantify the impact of the 2-fluorophenyl group on physicochemical properties?
Methodological Answer:
- Lipophilicity: Measure logP via shake-flask method (octanol/water partitioning) or computational tools (e.g., ChemAxon). Fluorine’s electronegativity typically reduces logP by 0.5–1.0 units compared to non-fluorinated analogs .
- Crystallography: Perform single-crystal X-ray diffraction to analyze fluorine’s role in π-stacking interactions and lattice stability .
- Thermal Analysis: Use DSC/TGA to assess melting points and decomposition profiles, correlating with steric effects from the 2-fluorophenyl substituent .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on synthetic yields for this compound?
Methodological Answer: Discrepancies may stem from:
- Reagent Quality: Impurities in starting materials (e.g., 1H-pyrazole) can reduce yields. Validate suppliers via COA (Certificate of Analysis) and pre-purify reagents via distillation .
- Reaction Monitoring: Use inline FTIR or LC-MS to track intermediate formation (e.g., piperazine-pyrimidine adducts) and optimize reaction termination points .
- Scale-Up Effects: Pilot small-scale (1–5 g) vs. large-scale (>50 g) syntheses to identify mass transfer limitations (e.g., inefficient stirring in coupling steps) .
Q. What strategies mitigate variability in biological activity data across studies?
Methodological Answer:
- Standardized Protocols: Adopt OECD guidelines for cell viability assays (e.g., MTT/PrestoBlue) and receptor binding studies to minimize inter-lab variability .
- Positive Controls: Include reference compounds (e.g., clozapine for D2/5-HT₁A assays) in each experiment to normalize activity data .
- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA, Cohen’s d) to identify outliers and confounding variables (e.g., cell line drift) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
